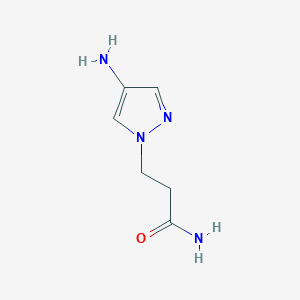
3-(4-Amino-1H-pyrazol-1-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Amino-1H-pyrazol-1-YL)propanamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The presence of an amino group at the 4-position of the pyrazole ring enhances its reactivity and potential for forming various derivatives.
Preparation Methods
The synthesis of 3-(4-Amino-1H-pyrazol-1-YL)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-1H-pyrazole with 3-bromopropanamide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of the pyrazole attacks the electrophilic carbon of the bromopropanamide, leading to the formation of the desired product .
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve yield and reduce reaction times .
Chemical Reactions Analysis
3-(4-Amino-1H-pyrazol-1-YL)propanamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Amino-1H-pyrazol-1-YL)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Amino-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 4-position of the pyrazole ring allows the compound to form hydrogen bonds and other interactions with active sites of enzymes, thereby inhibiting their activity . This inhibition can affect various biological pathways, making the compound useful in studying and potentially treating diseases .
Comparison with Similar Compounds
3-(4-Amino-1H-pyrazol-1-YL)propanamide can be compared with other similar compounds, such as:
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: This compound features a triazole ring instead of a pyrazole ring and has similar applications in medicinal chemistry.
4-Amino-1H-pyrazole-3-carboxamide: This compound has a carboxamide group at the 3-position instead of a propanamide group, and it is also used in the development of enzyme inhibitors.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and the formation of diverse derivatives .
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-(4-aminopyrazol-1-yl)propanamide |
InChI |
InChI=1S/C6H10N4O/c7-5-3-9-10(4-5)2-1-6(8)11/h3-4H,1-2,7H2,(H2,8,11) |
InChI Key |
ZFFFUMVAXOPTNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13159085.png)

![N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13159099.png)

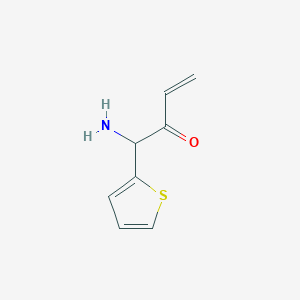


![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13159121.png)
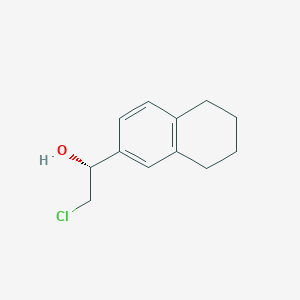
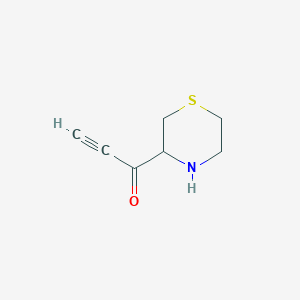
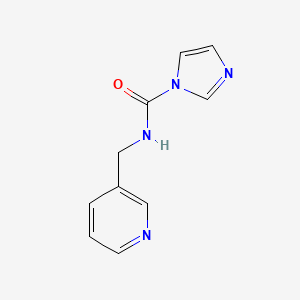
![1,7-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13159136.png)
![4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13159137.png)
![5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13159148.png)
